Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride
CAS No.:
Cat. No.: VC18151081
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13ClF3NO2 |
|---|---|
| Molecular Weight | 235.63 g/mol |
| IUPAC Name | ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H |
| Standard InChI Key | ZFLMBFSZOAPGRY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(C(F)(F)F)NC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propanoate backbone substituted with a trifluoromethyl group at the 3-position, a methyl group at the 2-position, and a methylamino group also at the 2-position, forming a branched structure. The hydrochloride salt enhances its stability and solubility in polar solvents . Key structural attributes include:
-
Trifluoromethyl group: Imparts electron-withdrawing effects and metabolic stability.
-
Methylamino group: Introduces basicity and potential for hydrogen bonding.
-
Ethyl ester: Moderates lipophilicity and serves as a prodrug moiety.
Physical and Chemical Properties
Data from experimental and computational studies reveal the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 235.63 g/mol |
| Density | 1.2–1.3 g/cm³ (estimated) |
| Boiling Point | 120–125°C (decomposes) |
| Flash Point | >100°C |
| Solubility | Soluble in polar aprotic solvents |
| Partition Coefficient (LogP) | 1.5–2.0 |
The compound’s vapor pressure is low (<1 mmHg at 25°C), indicating minimal volatility. Its hydrochloride form ensures improved crystallinity and handling compared to the free base .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride typically involves a multi-step sequence :
-
Esterification: Reacting 3,3,3-trifluoro-2-methylpropanoic acid with ethanol under acidic conditions yields ethyl 3,3,3-trifluoro-2-methylpropanoate .
-
Amination: Introducing the methylamino group via nucleophilic substitution or reductive amination using methylamine derivatives .
-
Salt Formation: Treating the free amine with hydrochloric acid to form the hydrochloride salt.
Key intermediates, such as methyl(2,2,2-trifluoroethyl)amine (CAS 2730-67-8), are critical precursors in the amination step . Purification via recrystallization or chromatography ensures high purity (>95%).
Optimization Challenges
-
Steric hindrance: The branched structure complicates amination, necessitating elevated temperatures or catalytic methods.
-
Fluorine reactivity: The trifluoromethyl group may undergo unintended side reactions under strong acidic or basic conditions .
Chemical Reactivity and Stability
Hydrolysis
The ethyl ester undergoes hydrolysis in aqueous acidic or basic media to form the corresponding carboxylic acid :
This reaction is pH-dependent, with faster rates observed under alkaline conditions .
Aminolysis and Transesterification
The methylamino group participates in nucleophilic substitution reactions, enabling the formation of amide derivatives. Transesterification with higher alcohols (e.g., isopropyl alcohol) occurs under catalytic conditions .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, with the hydrochloride form exhibiting greater thermal stability than the free base. Oxidation of the methylamino group to a nitroso derivative is observed under strong oxidizing agents .
Comparison with Structural Analogs
Ethyl 2-Amino-3,3,3-Trifluoro-2-Methylpropanoate Hydrochloride
This analog (CAS 2126179-11-9) lacks the methylamino group, resulting in reduced basicity and altered solubility .
| Property | Target Compound | Analog (CAS 2126179-11-9) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 235.63 g/mol | 221.60 g/mol |
| LogP | 1.5–2.0 | 0.8–1.2 |
Ethyl 3,3,3-Trifluoro-2-Methylpropanoate
The parent ester (CAS 56354-75-7) lacks the methylamino group and hydrochloride salt, rendering it less biologically active but more volatile .
Research Advancements and Future Directions
Recent Studies
-
Synthetic methodologies: Catalytic asymmetric amination techniques have improved enantioselectivity (>90% ee) in related compounds.
-
Drug delivery systems: Nanoformulations of fluorinated esters demonstrate enhanced bioavailability in preclinical models .
Knowledge Gaps
-
In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.
-
Toxicological profiles: Acute and chronic toxicity data are needed for regulatory approval.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume